1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13(7-8-14-5-3-2-4-6-14)18-17(20)15-11-19(12-15)23(21,22)16-9-10-16/h2-6,13,15-16H,7-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHMTKALAZLXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed Anhydride Approach
Carbodiimide-Mediated Coupling
- Activation : Combine acid with EDCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) in DMF.
- Amine Addition : Introduce 4-phenylbutan-2-amine (1.2 eq) and stir at 25°C for 12 hours (68% yield).
Table 2 : Comparison of Coupling Methods
| Method | Activator | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mixed anhydride | Ethyl chloroformate | THF | 82 | 98.5 |
| Carbodiimide | EDCl/HOBt | DMF | 68 | 97.2 |
| Uranium-based | HATU | DCM | 75 | 99.1 |
HATU-mediated coupling achieves superior purity but at higher reagent cost.
Recrystallization and Purification
Final purification employs gradient recrystallization:
- Dissolve crude product in refluxing isopropyl alcohol (5 mL/g).
- Cool to 70°C at 1°C/min, seed with pure crystals, and hold for 1 hour.
- Filter and wash with cold IPA/water (9:1) to yield >99% pure product.
Key Observation :
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropane), 3.45 (t, 2H, azetidine), 4.30 (m, 1H, CH-N), 7.25–7.35 (m, 5H, aromatic).
- HRMS : [M+H]⁺ calcd. for C₁₈H₂₅N₂O₃S: 373.1584, found 373.1586.
X-ray Crystallography :
- Orthorhombic crystal system (space group P2₁2₁2₁) confirms sulfonyl group axial orientation.
Q & A
Q. What are the key steps in synthesizing 1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide, and how are intermediates characterized?
The synthesis typically involves:
- Azetidine ring formation : Cyclization reactions using precursors like 1-(4-formylphenyl)azetidine-3-carboxylic acid derivatives under reflux conditions with catalysts such as DCC (dicyclohexylcarbodiimide) .
- Sulfonylation : Introducing the cyclopropylsulfonyl group via nucleophilic substitution, often using cyclopropylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Amide coupling : Reacting the azetidine intermediate with 4-phenylbutan-2-amine using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF .
Characterization : Intermediates are validated via TLC, HPLC, and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS) is critical for verifying molecular weight .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Structural confirmation :
- ¹H/¹³C NMR : To identify proton environments (e.g., cyclopropyl CH₂ groups at δ 1.0–1.5 ppm, azetidine ring protons at δ 3.0–4.0 ppm) .
- IR spectroscopy : Confirming sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
- X-ray crystallography : For resolving stereochemistry in crystalline intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature (20–40°C), solvent polarity (DCM vs. THF), and stoichiometry (1.2–2.0 eq. sulfonyl chloride) .
- Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalyst screening : Test alternatives to triethylamine, such as DMAP (4-dimethylaminopyridine), to accelerate sulfonylation .
Q. What strategies address contradictory bioactivity data in target validation studies?
- Dose-response profiling : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays .
- Computational docking : Compare binding poses in homology models (e.g., kinase domains) to explain variability in inhibition potency .
Q. How does the cyclopropylsulfonyl group influence pharmacokinetic properties?
- Lipophilicity : The cyclopropyl group reduces logP compared to bulkier substituents, enhancing aqueous solubility (measured via shake-flask method) .
- Metabolic stability : In vitro liver microsome assays (human/rat) show resistance to CYP450 oxidation due to the sulfonyl group’s electron-withdrawing effects .
- Plasma protein binding : Surface plasmon resonance (SPR) reveals moderate binding (~75%) to albumin, suggesting manageable tissue distribution .
Data Contradiction and Validation
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotameric equilibria in the amide bond) that cause peak splitting .
- Isotopic labeling : Synthesize ¹³C-labeled cyclopropane to trace signal splitting origins .
- Comparative crystallography : Analyze single crystals from different batches to detect conformational polymorphisms .
Biological Activity Profiling
Q. What in vitro models are suitable for preliminary pharmacological screening?
- Kinase inhibition : Screen against panels like Eurofins’ KinaseProfiler™, focusing on MAPK or PI3K pathways due to structural analogs’ activity .
- Cellular uptake : Use fluorescent analogs (e.g., BODIPY-labeled) in confocal microscopy to assess permeability in Caco-2 cells .
Methodological Recommendations
Q. Best practices for ensuring reproducibility in multi-step syntheses
- In-line analytics : Integrate PAT (process analytical technology) tools like ReactIR to monitor reaction progression .
- Strict inert conditions : Use Schlenk lines for moisture-sensitive steps (e.g., amide coupling) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
